N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-{[4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is a complex organic compound characterized by its unique structure, which includes difluoromethoxy, ethoxy, pyrazolyl, and pyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves multiple steps, including the preparation of intermediate compounds. One common route starts with the synthesis of 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid, which is achieved through several reaction steps such as oxidation, esterification, addition, methylation, and hydrolysis . The final compound is obtained by coupling the intermediate with the appropriate phenyl and pyrimidinyl derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)-3-ETHOXYPHENYL]-2-{[4-(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H23F2N5O3S |
---|---|
Molecular Weight |
463.5 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)-3-ethoxyphenyl]-2-[4-(1-ethyl-3-methylpyrazol-4-yl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C21H23F2N5O3S/c1-4-28-11-15(13(3)27-28)16-8-9-24-21(26-16)32-12-19(29)25-14-6-7-17(31-20(22)23)18(10-14)30-5-2/h6-11,20H,4-5,12H2,1-3H3,(H,25,29) |
InChI Key |
VWLQYWDRQWOFGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)C2=NC(=NC=C2)SCC(=O)NC3=CC(=C(C=C3)OC(F)F)OCC |
Origin of Product |
United States |
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